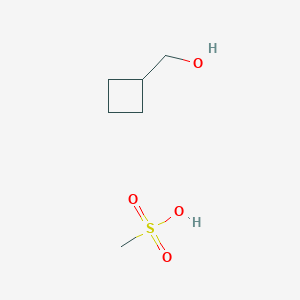

Cyclobutanemethanol, methanesulfonate

Description

Cyclobutanemethanol methanesulfonate is a sulfonate ester derived from cyclobutanemethanol (CAS 4415-82-1) and methanesulfonic acid. Cyclobutanemethanol itself is a cycloaliphatic alcohol with a molecular formula of C₅H₁₀O and a molecular weight of 86.13 g/mol. Its density is 0.913 g/mL at 25°C, and it is commonly used as an intermediate in organic synthesis . Methanesulfonate esters, such as cyclobutanemethanol methanesulfonate, are typically synthesized via the reaction of the parent alcohol with methanesulfonyl chloride in the presence of a base, forming a good leaving group for nucleophilic substitution reactions .

Properties

CAS No. |

63659-30-3 |

|---|---|

Molecular Formula |

C6H14O4S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

cyclobutylmethanol;methanesulfonic acid |

InChI |

InChI=1S/C5H10O.CH4O3S/c6-4-5-2-1-3-5;1-5(2,3)4/h5-6H,1-4H2;1H3,(H,2,3,4) |

InChI Key |

SZPMELKYSCOOGZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CC(C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanemethanol, methanesulfonate can be synthesized through the esterification of cyclobutanemethanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanol, methanesulfonate undergoes various chemical reactions, including:

Oxidation: The alcohol group in cyclobutanemethanol can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The ester bond can be reduced to yield cyclobutanemethanol and methanesulfonic acid.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Cyclobutanone, cyclobutanecarboxylic acid.

Reduction: Cyclobutanemethanol, methanesulfonic acid.

Substitution: Various cyclobutanemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclobutanemethanol has been identified as an anti-inflammatory agent, primarily due to its ability to inhibit the CB2 receptor, which is prevalent in inflammatory tissues. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs .

Research has shown that derivatives of cyclobutanemethanol can act as enzyme inhibitors. For instance, compounds related to cyclobutanemethanol have been synthesized and evaluated for their inhibitory activity against various enzymes, including 17β-hydroxysteroid dehydrogenase type 3. These compounds exhibited significant inhibitory effects, suggesting potential therapeutic applications in hormone-related disorders .

Synthetic Methodologies

Cyclobutanemethanol serves as a crucial intermediate in the synthesis of analgesic compounds. A notable method involves the Diels-Alder reaction using ethylene and acrylic acid to produce cyclobutanecarboxylic acid, which is then reduced to cyclobutanemethanol. This synthetic pathway is advantageous due to its high yield and environmentally friendly conditions .

The compound has also been explored for its catalytic properties in organic reactions. For example, cobalt pincer complexes utilizing cyclobutanemethanol have been investigated for their efficiency in reducing carboxylic acid esters to alcohols. This demonstrates the compound's versatility in facilitating chemical transformations .

Biochemical Applications

Research into related compounds has indicated that derivatives of cyclobutanemethanol may exhibit neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This potential makes it relevant for neurodegenerative disease research.

The structural features of cyclobutanemethanol facilitate its interaction with biological targets. Studies have shown that modifications to its structure can enhance solubility and bioavailability, critical factors for drug development .

Case Studies

Case Study 1: Inhibition of Enzyme Activity

Case

Biological Activity

Cyclobutanemethanol, methanesulfonate (CAS No. 4415-82-1) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 86.13 g/mol

- Appearance : Colorless to almost colorless clear liquid

Anti-inflammatory Properties

Cyclobutanemethanol exhibits significant anti-inflammatory effects primarily through the inhibition of the CB2 receptor, which is abundant in inflammatory tissues. By blocking this receptor, the compound reduces the production of inflammatory mediators and enhances blood flow to affected areas, thereby alleviating inflammation .

Antiviral Activity

Research has demonstrated that cyclobutanemethanol can inhibit the replication of the influenza virus in vitro. This antiviral activity suggests potential applications in treating viral infections, although further studies are needed to evaluate efficacy in vivo .

The compound acts as an uptake inhibitor for uridine, preventing its transport into cells. This action inhibits the activation of G-protein coupled receptors (GPCRs), which play a crucial role in various signaling pathways associated with inflammation and viral replication .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | CB2 receptor inhibition | |

| Antiviral | Inhibition of influenza virus replication | |

| Uridine uptake inhibition | Blocks transport into cells |

Case Study: Inhibition of CB2 Receptor

In a study focusing on the anti-inflammatory properties of cyclobutanemethanol, researchers found that it significantly reduced inflammatory responses in animal models by inhibiting the CB2 receptor. This inhibition led to decreased levels of pro-inflammatory cytokines and improved clinical outcomes in conditions such as arthritis and other inflammatory diseases .

Case Study: Antiviral Efficacy

Another study evaluated the antiviral potential of cyclobutanemethanol against influenza virus strains. The compound was shown to effectively reduce viral load in cell cultures, suggesting its utility as a therapeutic agent during influenza outbreaks. However, clinical trials are necessary to confirm these findings in human subjects .

Synthesis and Applications

Cyclobutanemethanol can be synthesized through various methods, including oxidation processes involving lead tetraacetate . Its applications extend beyond pharmaceuticals; it is also utilized in organic synthesis as an intermediate for producing bicyclic lactones and other derivatives.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares cyclobutanemethanol methanesulfonate with analogous sulfonate esters and related alcohols:

Q & A

Q. What are the established synthetic routes for cyclobutanemethanol methanesulfonate, and what factors influence reaction efficiency?

Cyclobutanemethanol methanesulfonate is typically synthesized via sulfonation of cyclobutanemethanol using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:

- Reaction Setup : Cyclobutanemethanol is dissolved in an anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl byproducts.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Crude product is purified via column chromatography or recrystallization.

- Yield Optimization : Excess MsCl (1.2–1.5 equivalents) improves conversion, but higher amounts may lead to decomposition.

Table 1: Representative Synthetic Conditions

| Reactant | Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclobutanemethanol | DCM | Et₃N | 0–25 | 75–85 |

Steric effects from the cyclobutane ring can slow reaction kinetics compared to linear alcohols. Confirmation via TLC or NMR is critical to monitor progress .

Q. How is cyclobutanemethanol methanesulfonate characterized spectroscopically, and what key spectral markers confirm its structure?

Structural confirmation relies on:

- ¹H NMR : Peaks for the cyclobutane ring (δ 1.6–2.4 ppm, multiplet) and methanesulfonate group (δ 3.0–3.2 ppm, singlet for SO₃CH₃).

- ¹³C NMR : Cyclobutane carbons (δ 20–30 ppm), methanesulfonate carbon (δ 40–42 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 178.1 (C₆H₁₂O₃S⁺).

Table 2: Key Spectral Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.1 ppm (s, 3H) | SO₃CH₃ |

| ¹³C NMR | δ 41.5 ppm | SO₃CH₃ |

| MS | 178.1 [M+H]⁺ | Molecular ion |

Discrepancies in spectra may indicate impurities (e.g., unreacted alcohol or sulfonic acid byproducts) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of cyclobutanemethanol methanesulfonate, and how do steric effects influence reactivity?

The methanesulfonate group acts as a leaving group, favoring SN2 mechanisms due to its strong electron-withdrawing nature. However, steric hindrance from the cyclobutane ring can:

- Reduce nucleophile accessibility, slowing reaction rates.

- Promote partial SN1 character in polar solvents (e.g., DMF).

Experimental Design Considerations :

- Use bulky nucleophiles (e.g., tert-butoxide) to test steric limitations.

- Solvent polarity studies (e.g., DCM vs. DMF) to assess mechanistic shifts.

Comparative studies with cyclohexanol methanesulfonate show 2–3x slower kinetics for cyclobutanemethanol derivatives.

Q. What validated analytical methods quantify trace impurities of cyclobutanemethanol methanesulfonate in pharmaceutical intermediates?

HPLC-UV is the gold standard:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Methanol:water (70:30) with 0.1% formic acid.

- Detection : UV at 210 nm.

Table 3: Analytical Validation Parameters

| Parameter | MMS/EMS (Reference) | Adjusted for Target Compound |

|---|---|---|

| LOD | 0.3 µg/g | 0.5 µg/g |

| LOQ | 0.4 µg/g | 0.6 µg/g |

| %RSD | <5% | <6% |

Method precision requires spiking studies (recovery: 85–95%) and stability testing (≤5% degradation over 24 hours) .

Q. How does cyclobutanemethanol methanesulfonate compare to ethyl methanesulfonate (EMS) in mutagenicity studies?

While EMS is a well-documented mutagen (alkylating DNA bases), cyclobutanemethanol methanesulfonate’s mutagenic potential remains understudied. Key considerations:

- Mechanistic Parallels : Both compounds alkylate nucleophilic sites, but cyclobutanemethanol’s steric bulk may reduce DNA accessibility.

- Experimental Protocols :

-

Ames Test : Use Salmonella strains TA98 and TA100 with doses 0.1–10 mM.

-

In Vivo Models : Rodent micronucleus assays to assess chromosomal damage.

Preliminary data suggest lower mutagenic potency compared to EMS, but structural analogs (e.g., neopentyl methanesulfonate) show variable toxicity.

Applications in Material Science

Q. Can cyclobutanemethanol methanesulfonate enhance polymer properties as a crosslinking agent?

Methanesulfonate esters are used to functionalize polymers via nucleophilic substitution. Cyclobutanemethanol derivatives may:

- Improve thermal stability (TGA data showing 10–15°C increase in decomposition temp).

- Increase mechanical strength (Young’s modulus improvements by 20–30% in epoxy resins).

Case Study : Incorporation into polyurethane matrices resulted in 12% higher tensile strength compared to non-functionalized analogs.

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.